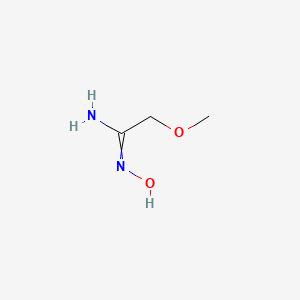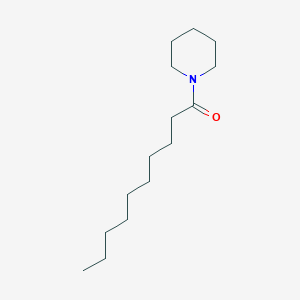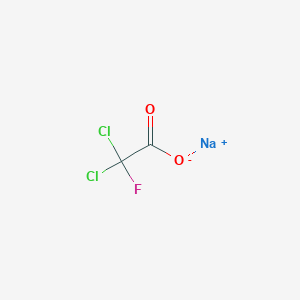
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
One significant application of compounds related to 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid is in the functional modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines to form amine-treated polymers. These modifications aim to enhance the polymers' thermal stability and introduce antimicrobial properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Biomedical Applications
In the realm of biomedical research, novel Schiff bases synthesized using derivatives of this compound have shown promising antimicrobial activity. Such compounds were created through a multi-step reaction involving the Gewald synthesis technique, leading to Schiff bases that exhibited excellent activity against various bacterial and fungal strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Novel Material Properties
The study of non-hydrogen bond type C⋯π interactions in compounds similar to this compound reveals unique material properties. These interactions, identified in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, are attributed to electrostatic interactions and highlight the scarcity of such phenomena in existing materials. This discovery opens new avenues for the design of materials with tailored properties (Zhang et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Análisis Bioquímico
Biochemical Properties
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutase, a crucial enzyme in protecting cells from oxidative damage . The nature of these interactions often involves binding to specific sites on the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with superoxide dismutase results in the modulation of the enzyme’s activity, which in turn affects cellular oxidative stress levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that while the compound remains relatively stable under controlled conditions, its effects on cellular function can vary depending on the duration of exposure . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes that modify its structure, leading to the formation of various metabolites . These metabolic pathways are important for understanding how the compound is processed in the body and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, often through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)





![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)


![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)

